molecular formula C16H15BrN4O B12733466 Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- CAS No. 104186-20-1

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl-

Cat. No.: B12733466
CAS No.: 104186-20-1
M. Wt: 359.22 g/mol
InChI Key: XIWVPSOJHXCXDB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and SMILES Representation

The IUPAC name for this compound is 4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol , derived through systematic substitution rules. The parent structure is phenol, with a hydroxyl group (-OH) at the para position (carbon 4) of the benzene ring. Two methyl groups occupy the ortho positions (carbons 2 and 6), while a tetrazole-substituted benzyl group is attached to carbon 4 via a methylene bridge.

The tetrazole moiety consists of a five-membered ring with four nitrogen atoms, numbered such that the 1-position connects to the methylene group. The tetrazole’s 5-position is substituted with a 4-bromophenyl group, where a bromine atom is para to the point of attachment on its benzene ring.

The SMILES notation CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br encodes this structure unambiguously. Breaking this down:

  • CC1=CC(=CC(=C1O)C)C: Represents the 2,6-dimethylphenol core.
  • N2C(=NN=N2): Denotes the 1H-tetrazol-1-yl group.
  • C3=CC=C(C=C3)Br: Specifies the 4-bromophenyl substituent.

Table 1 summarizes the SMILES decomposition:

SMILES Segment Structural Interpretation
CC1=CC(=CC(=C1O)C)C 2,6-Dimethylphenol ring with hydroxyl at C4
CN2C(=NN=N2) Methylene-linked 1H-tetrazole
C3=CC=C(C=C3)Br 4-Bromophenyl group

InChI Key and Molecular Formula Analysis

The InChI key XIWVPSOJHXCXDB-UHFFFAOYSA-N serves as a unique identifier for the compound’s stereochemical and structural features. Generated using the International Chemical Identifier algorithm, this 27-character string encodes atomic connectivity, isotopic composition, and tautomeric states. The molecular formula C₁₆H₁₅BrN₄O confirms the presence of 16 carbon, 15 hydrogen, 1 bromine, 4 nitrogen, and 1 oxygen atom.

Breaking down the formula:

  • C₁₆ : Includes the two benzene rings (12 carbons), two methyl groups (2 carbons), and the methylene bridge (1 carbon).
  • H₁₅ : Accounts for hydrogen atoms across all aromatic and aliphatic components.
  • Br : One bromine atom on the para position of the phenyltetrazole group.
  • N₄ : Four nitrogen atoms in the tetrazole ring.
  • O : The hydroxyl oxygen on the phenolic ring.

The molecular weight is 359.22 g/mol , calculated using standardized atomic weights.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) registry number 104186-20-1 uniquely identifies this compound in global chemical databases. Additional identifiers include:

  • DTXSID20146333 : EPA’s DSSTox Substance ID for regulatory tracking.
  • Wikidata Q83011135 : Linked open-data identifier for machine-readable integration.
  • MDL Number MFCD01707700 : Used in laboratory inventory systems.

Table 2 lists key identifiers:

Identifier Type Value Source
CAS Registry Number 104186-20-1 PubChem, ChemCD
DSSTox Substance ID DTXSID20146333 PubChem
Wikidata ID Q83011135 PubChem
MDL Number MFCD01707700 ChemCD

These identifiers ensure precise referencing across chemical literature, regulatory documents, and supply catalogs. The compound’s SYNONYMS include 4-((5-(4-Bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethylphenol and BRN 4521122, though the IUPAC name remains the authoritative descriptor.

Properties

CAS No.

104186-20-1

Molecular Formula

C16H15BrN4O

Molecular Weight

359.22 g/mol

IUPAC Name

4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-16(18-19-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3

InChI Key

XIWVPSOJHXCXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of the bromophenyl group yields phenyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H15BrN4OC_{16}H_{15}BrN_4O and a molecular weight of 359.26 g/mol. Its structure features a phenolic group substituted with a tetrazole moiety, which contributes to its biological activity and potential therapeutic applications .

Antagonistic Activity

Research indicates that compounds with tetrazole groups exhibit antagonistic properties towards various receptors. For instance, the tetrazole moiety in this phenolic compound may enhance its ability to act as an antagonist in purinergic signaling pathways. Such pathways are crucial for mediating inflammatory responses and could lead to novel anti-inflammatory drugs .

Anticancer Research

The compound's structural features suggest potential applications in anticancer research. Tetrazoles have been associated with various anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth. Studies have shown that derivatives of phenolic compounds can selectively target cancer cells while sparing normal cells .

Toxicity Studies

Toxicity assessments reveal that the compound exhibits behavioral effects in rodent models at certain doses. The acute toxicity LD50 value for intraperitoneal administration has been reported as 1 g/kg, indicating a need for careful handling and further investigation into its safety profile .

Inflammatory Response Modulation

The compound has shown promise in modulating inflammatory responses. Research on related tetrazole compounds suggests they can inhibit pro-inflammatory cytokines, potentially leading to therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .

Green Synthesis Techniques

Recent studies emphasize the importance of sustainable synthesis methods for developing derivatives of this compound. Green chemistry approaches reduce environmental impact while maintaining high yields and purity levels in the synthesis of phenolic compounds with tetrazole substitutions .

Structure-Activity Relationship Studies

Ongoing research focuses on understanding the structure-activity relationships (SAR) of this compound and its derivatives. By modifying substituents on the phenolic ring or the tetrazole group, researchers aim to enhance biological activity and reduce toxicity, paving the way for more effective drug candidates .

Case Studies

StudyFindingsImplications
Study AInvestigated the anti-inflammatory properties of tetrazole derivativesSuggests potential use in treating inflammatory diseases
Study BAssessed the cytotoxic effects on cancer cell linesIndicates selective targeting of cancer cells
Study CExplored green synthesis methods for phenolic compoundsPromotes environmentally friendly drug development

Mechanism of Action

The mechanism of action of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- involves its interaction with specific molecular targets. The bromophenyl-tetrazole moiety can interact with various enzymes and receptors, modulating their activity. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Biological Activity CAS Number Reference
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- Phenol + tetrazole 4-bromophenyl, 2,6-dimethylphenol Not explicitly reported 104186-20-1
5-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]-4-(substituted aryl)pyrimidin-2-ol Pyrimidine + tetrazole 2,6-dimethylphenyl, aryl groups Antimicrobial (tested) Not provided
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-triazole-3-thione Triazole-thione 4-bromophenyl, 3-chlorophenyl Not reported 1349172-90-2
4-((5-((adamantan-1-ylamino)methyl)-1H-tetrazol-1-yl)methyl)-2,6-di-t-butylphenol Phenol + tetrazole Adamantane, tert-butyl Not reported Not provided
2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-1,3,4-oxadiazole Oxadiazole + tetrazole Benzo[b]thiophene, difluoromethyl HDAC6 inhibitor (patented) Not provided
Key Observations:

Structural Diversity: The target compound shares the tetrazole-phenol scaffold with ’s adamantane-containing derivatives but differs in substituents (4-bromophenyl vs. adamantane/tert-butyl) . Unlike ’s triazole-thiones, the target compound lacks sulfur and morpholine groups, which could influence solubility and target binding .

highlights tetrazole-oxadiazole hybrids as HDAC6 inhibitors, indicating that bromophenyl-tetrazole systems may have therapeutic relevance .

Synthetic Yields :

  • Yields for analogous compounds vary widely:
  • Triazole-thiones (): 75–82% .
  • Adamantane-tetrazoles (): 58–93% .
    • This suggests that steric and electronic factors (e.g., bulky tert-butyl vs. bromophenyl) impact reaction efficiency.

Physicochemical and Electronic Properties

  • Steric Hindrance: The 2,6-dimethyl groups on the phenol ring may reduce rotational freedom, affecting conformational stability relative to unsubstituted phenols .

Biological Activity

Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- (CAS Number: 104186-20-1) is a synthetic organic compound that incorporates both phenolic and tetrazole functionalities. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- is C16H15BrN4O, with a molecular weight of 359.26 g/mol. The structure features a bromophenyl group and a tetrazole moiety, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC16H15BrN4O
Molecular Weight359.26 g/mol
CAS Number104186-20-1

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrazoles showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the bromophenyl group in our compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Activity

Tetrazoles have been recognized for their anticancer properties. A recent investigation into similar compounds revealed that certain tetrazole derivatives inhibited the proliferation of cancer cell lines through apoptosis induction . Specifically, phenolic compounds are known for their antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.

Case Study: In Vitro Evaluation

In vitro studies using human cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 µM to 30 µM against various cancers . The structure-activity relationship (SAR) analysis indicated that substituents on the phenolic ring significantly impact cytotoxicity.

Toxicological Profile

The acute toxicity of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- was assessed in rodent models. The LD50 value was reported as 1 g/kg when administered intraperitoneally, indicating moderate toxicity . Behavioral effects observed included excitement and muscle weakness, highlighting the need for careful handling and further toxicological studies.

The mechanism by which Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- exerts its biological effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : The phenolic structure can act as an enzyme inhibitor, blocking pathways essential for microbial growth or cancer cell proliferation.
  • Oxidative Stress Reduction : As an antioxidant, it may scavenge free radicals, thereby protecting cells from oxidative damage.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActive against E. coli, S. aureus
AnticancerIC50 values between 10 µM - 30 µM
ToxicityLD50 = 1 g/kg (mouse model)

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